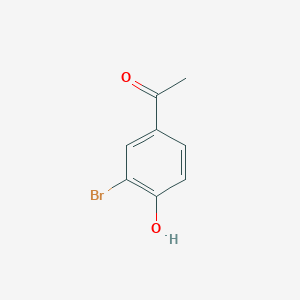

1-(3-Bromo-4-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXAYGVHWYOOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345925 | |

| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-06-2 | |

| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(3-Bromo-4-hydroxyphenyl)ethanone" physical and chemical properties

An In-depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. This guide is structured to provide not just data, but also contextual insights into its handling, reactivity, and application, ensuring a thorough understanding for its use in a laboratory and developmental setting.

Core Identification and Molecular Structure

This compound, also known as 3'-Bromo-4'-hydroxyacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in medicinal chemistry is significant, acting as a foundational scaffold for more complex molecules.[3]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇BrO₂[1]

-

Molecular Weight: 215.04 g/mol [1]

-

Synonyms: 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[1][2]

Below is the two-dimensional representation of its molecular structure.

Caption: General experimental workflow for synthesis and analysis.

Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by its three main functional regions: the phenolic hydroxyl group, the acetyl group, and the substituted aromatic ring.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy for modifying the molecule's properties or for protecting the hydroxyl group during subsequent reactions.

-

Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol. The α-carbon (the methyl group) is weakly acidic and can be deprotonated to form an enolate, allowing for reactions such as aldol condensations or α-halogenation under specific conditions.

-

Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the acetyl and bromo substituents. The positions ortho and para to the hydroxyl group are electronically enriched. However, steric hindrance from the adjacent acetyl and bromo groups influences the regioselectivity of further electrophilic aromatic substitution reactions.

Caption: Key reactivity pathways for the title compound.

Synthesis Protocol Overview

A common and direct method for the synthesis of related brominated hydroxyacetophenones involves the electrophilic bromination of the corresponding hydroxyacetophenone precursor. [5][6]For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone involves dissolving 4-hydroxyacetophenone in a suitable solvent like chloroform or ether, followed by the dropwise addition of bromine at a controlled temperature. [3][6] Illustrative Experimental Protocol (Adapted for a related isomer):

-

Dissolution: Dissolve the starting material, 4-hydroxyacetophenone, in a suitable solvent (e.g., ether) in a flask and cool the solution to 0°C. [3]2. Bromination: Add bromine dropwise to the cooled, stirring solution over a period of 20-30 minutes. [3]3. Reaction: Continue stirring the mixture for at least one hour at 0°C to ensure the reaction goes to completion. [3]4. Work-up: Quench the reaction with water. The organic layer is separated, washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. [3][6]5. Purification: The crude solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product. [3] Causality Note: The use of a non-polar solvent and low temperature helps to control the reactivity of bromine and minimize side reactions. The aqueous wash with bicarbonate is crucial to remove acidic byproducts (HBr) and any unreacted bromine, facilitating the isolation of a pure product.

Role in Drug Development and Research

Hydroxyacetophenone derivatives are significant in medicinal chemistry. [7][8][9]this compound and its isomers serve as critical building blocks for a variety of biologically active compounds.

-

Enzyme Inhibitors: The α-bromoketone functionality present in isomers like 2-bromo-4'-hydroxyacetophenone makes it a precursor for covalent inhibitors of enzymes, particularly protein tyrosine phosphatases (PTPs), which are key regulators in cellular signaling pathways. [3]* Antimicrobial Agents: The hydroxyacetophenone scaffold has been explored for the development of antibacterial and antifungal agents. [3][7]* Heterocyclic Synthesis: The reactive nature of the molecule allows for its use in constructing various heterocyclic systems, which are core structures in many pharmaceutical drugs. [3]For example, the α-bromoketone can react with phenylthiourea in a Hantzsch thiazole synthesis. [3]* Antioxidant Properties: Phenolic compounds are known for their antioxidant properties, and derivatives of hydroxyacetophenone have been studied for their ability to scavenge free radicals. [7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance. [1][10] GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark) [4]* Signal Word: Warning [1][4]* Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [11][12]* Ventilation: Use only in a well-ventilated area. Avoid breathing dust. [10][12]* Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. [10][11]* Storage: Keep containers securely sealed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][10][11]* Spills: For minor spills, remove ignition sources, absorb with inert material (sand, earth), and place in a suitable container for disposal. [10]

Caption: Recommended safety workflow for handling the compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone.

- PubChem. (n.d.). 1-(3-Bromo-4-ethylphenyl)ethanone. National Center for Biotechnology Information.

- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.

- Solubility of Things. (n.d.). 4'-Hydroxyacetophenone.

- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- [13C NMR].

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central.

- Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone.

- Chemistry & Biology Interface. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination.

- PubChemLite. (n.d.). This compound.

- HDH Chemicals. (n.d.). 3'-Bromo-4'-hydroxyacetophenone, min 98%.

- SACH BIOTECH. (2025). 4-Hydroxyacetophenone Applications and Performance in Modern Industries.

- Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer.

Sources

- 1. This compound | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1836-06-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 1836-06-2 [sigmaaldrich.com]

- 5. cbijournal.com [cbijournal.com]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 8. Properties Of CAS No.: 99-93-4 4-Hydroxyacetophenone For Sale [hzsqchem.com]

- 9. valencelabs.co [valencelabs.co]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 1-(3-Bromo-4-hydroxyphenyl)ethanone, a halogenated phenolic ketone, represents a quintessential example of such a versatile building block. Its unique arrangement of an acetyl group, a hydroxyl moiety, and a bromine atom on a benzene ring provides a triad of reactive sites, enabling a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, critical applications as a pharmaceutical intermediate, and essential safety protocols, providing a holistic view grounded in scientific literature and practical expertise.

Section 1: Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is the foundation of scientific communication and reproducibility. The compound is systematically named according to IUPAC conventions, though several synonyms are commonly encountered in commercial and academic literature.

The formal IUPAC name for the compound is This compound [1].

Commonly used synonyms include:

-

3'-Bromo-4'-hydroxyacetophenone[1]

-

2-Bromo-4-acetylphenol[2]

-

Ethanone, 1-(3-bromo-4-hydroxyphenyl)-[2]

A consolidated list of key identifiers is provided below for precise database searching and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1836-06-2 | PubChem[1] |

| PubChem CID | 608094 | PubChem[1] |

| EC Number | 634-047-9 | PubChem[1] |

| InChIKey | LEXAYGVHWYOOAB-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)Br | PubChem[1] |

Section 2: Physicochemical and Safety Profile

Understanding the physical properties and hazard profile of a chemical is a prerequisite for its safe handling, storage, and application in experimental design. This compound is a white to light-orange crystalline solid at room temperature[3].

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, derived from aggregated database information.

| Property | Value | Unit |

| Molecular Formula | C₈H₇BrO₂ | - |

| Molecular Weight | 215.04 | g/mol [1] |

| Melting Point | 111.0 to 115.0 | °C[3][4] |

| Boiling Point (Predicted) | 315.9 ± 27.0 | °C[3][4] |

| Density (Predicted) | 1.586 ± 0.06 | g/cm³[3][4] |

| Solubility | Soluble in Methanol | -[3] |

| pKa (Predicted) | 6.63 ± 0.18 | -[3] |

GHS Safety and Hazard Information

From a safety perspective, this compound is classified as an irritant and is harmful if swallowed[1]. It is imperative that researchers handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P305+P351+P338[1]. For a complete list, consult the material safety data sheet (MSDS) from the supplier.

Section 3: Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-hydroxyacetophenone. The hydroxyl group is a potent activating group and an ortho-, para-director. Since the para position is blocked by the acetyl group, bromination occurs at one of the ortho positions. The presence of the deactivating acetyl group helps to moderate the reaction and favor mono-substitution.

Causality in Synthetic Protocol Design

The chosen protocol is a well-established method for the regioselective bromination of activated phenols. The starting material, 4-hydroxyacetophenone, is cost-effective and readily available. Acetic acid is often used as a solvent as it is polar enough to dissolve the starting material and is unreactive under the reaction conditions. Elemental bromine is the electrophile. The reaction proceeds without a Lewis acid catalyst due to the high activation of the aromatic ring by the hydroxyl group. The workup procedure is designed to quench excess bromine, neutralize the acidic solvent, and isolate the solid product via filtration.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

4-Hydroxyacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (aqueous, saturated)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr fumes), dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the resulting solution in an ice-water bath to 0-5 °C.

-

Bromination: Add a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water and ice with vigorous stirring.

-

Decomposition of Excess Bromine: Add saturated sodium bisulfite solution dropwise until the orange/red color of excess bromine disappears.

-

Precipitation and Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove acetic acid and inorganic salts.

-

Drying: Dry the product under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Drug Development and Research

The strategic placement of the bromine, hydroxyl, and acetyl groups makes this compound a highly valuable intermediate in pharmaceutical synthesis. Each functional group offers a handle for subsequent chemical modification, allowing for the construction of diverse and complex molecular scaffolds.

Intermediate for Beta-Blocker Synthesis

Beta-blockers (β-adrenergic blocking agents) are a cornerstone in the management of cardiovascular diseases[5]. The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine. The core structure of this compound provides the necessary phenolic starting point.

A key synthetic strategy involves using the phenolic -OH group for etherification to build the characteristic aryloxypropanolamine side chain of beta-blockers. While literature often details the synthesis of related isomers, the principles are directly applicable. For example, the synthesis of intermediates for drugs like Betaxolol involves the reaction of a phenolic compound with reagents to form a diol, which is then converted to an epoxide for subsequent reaction with an amine[2][3]. The bromo- and acetyl- functionalities on the ring can be retained as part of the final drug scaffold or can be further modified in subsequent synthetic steps.

Precursor for Heterocyclic Compounds

The acetyl group provides a reactive ketone functionality that is a common entry point for the synthesis of various heterocyclic systems, which are prevalent in drug molecules. For instance, it can undergo condensation reactions with hydrazines to form pyrazoles, or with hydroxylamine to form isoxazoles. The adjacent bromine atom can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build diverse molecular libraries for high-throughput screening.

Role in Structure-Activity Relationship (SAR) Studies

In drug discovery, the systematic modification of a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This compound and its derivatives serve as ideal starting materials for such SAR studies. The bromine atom can be replaced or used as a handle for coupling, while the hydroxyl and acetyl groups can be modified to probe interactions with biological targets. This allows medicinal chemists to systematically explore the chemical space around a pharmacophore to identify candidates with improved therapeutic profiles.

Section 5: Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and safety. Its value is rooted in the versatile combination of functional groups that permit a wide range of synthetic transformations. This guide has provided a detailed overview of its nomenclature, physicochemical characteristics, a robust synthesis protocol, and its significant role as a building block in the development of pharmaceuticals, particularly as a precursor for classes of drugs like beta-blockers. For drug development professionals and synthetic chemists, a thorough understanding of this and similar intermediates is essential for the rational design and efficient execution of synthetic routes to novel therapeutic agents.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608094, this compound.

- Journal of Medicinal and Medical Chemistry (2023). A Comprehensive Review on Beta Blockers Synthesis Methods.

- Turan, Z., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry.

Sources

- 1. This compound | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Synthesis and irreversible beta-adrenergic blockade with a bromoacetamido derivative of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmedchem.com [jmedchem.com]

An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone (CAS 1836-06-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3-Bromo-4-hydroxyacetophenone, is a halogenated phenolic compound that has garnered significant interest in the scientific community. Its unique structural features, combining a reactive brominated aromatic ring with a phenolic hydroxyl group and a ketone, make it a versatile building block in organic synthesis and a promising scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical characterization, offering valuable insights for professionals in research and drug development.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with a molecular weight of 215.05 g/mol .[1][2] Its chemical structure is characterized by an acetophenone core, substituted with a bromine atom at the meta position and a hydroxyl group at the para position relative to the acetyl group.

| Property | Value | Source |

| CAS Number | 1836-06-2 | |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.05 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | Not explicitly stated, but expected to be a solid at room temperature. | |

| Boiling Point | Not available | |

| Solubility | Expected to have some solubility in polar organic solvents. | |

| InChI Key | LEXAYGVHWYOOAB-UHFFFAOYSA-N | [4] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The splitting patterns of the aromatic protons would confirm the 1,3,4-substitution pattern.

-

¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), and the methyl carbon.[4][5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the phenolic O-H stretching, the aromatic C-H stretching, the C=O stretching of the ketone, and the C-Br stretching.[5]

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[5]

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. The two most prominent methods are the Fries rearrangement and Friedel-Crafts acylation.

Fries Rearrangement Approach

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[7][8][9] This approach involves the conversion of a phenolic ester to a mixture of ortho and para-acylphenols in the presence of a Lewis acid catalyst.[10]

Workflow for Fries Rearrangement:

Caption: Fries Rearrangement workflow for synthesis.

Experimental Protocol (Proposed):

-

Esterification: React 2-bromophenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or an acid catalyst to form 2-bromophenyl acetate.

-

Fries Rearrangement: Treat the resulting 2-bromophenyl acetate with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent (e.g., nitrobenzene or carbon disulfide). The reaction temperature can be controlled to favor the formation of the para-isomer (this compound).[11] Generally, lower temperatures favor the para product.[9]

-

Work-up and Purification: Quench the reaction with acid and extract the product into an organic solvent. The mixture of ortho and para isomers can then be separated by column chromatography to yield the pure desired product.

Friedel-Crafts Acylation Approach

Direct Friedel-Crafts acylation of 2-bromophenol with an acetylating agent in the presence of a Lewis acid is another viable route.[12][13][14] However, the hydroxyl group is an activating group, which can lead to a complex mixture of products. Therefore, protection of the hydroxyl group may be necessary.

Workflow for Friedel-Crafts Acylation:

Caption: Friedel-Crafts Acylation workflow for synthesis.

Experimental Protocol (Proposed):

-

Protection (Optional): Protect the hydroxyl group of 2-bromophenol with a suitable protecting group (e.g., methoxymethyl ether) to prevent side reactions.

-

Friedel-Crafts Acylation: React the protected 2-bromophenol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent.[15]

-

Deprotection: Remove the protecting group under appropriate conditions to yield this compound.

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Section 3: Biological Activities and Potential Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of hydroxyacetophenones and bromophenols has been shown to possess a range of interesting biological activities, suggesting potential avenues for research and drug development.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can donate a hydrogen atom to scavenge free radicals. Derivatives of hydroxyacetophenone have demonstrated antioxidant and anti-inflammatory activities.[16] For instance, some bromophenol derivatives have been shown to ameliorate oxidative damage and ROS generation.[17] The presence of the electron-withdrawing bromine atom may modulate the antioxidant potential of the phenolic hydroxyl group.

Enzyme Inhibition

3'-Bromo-4'-hydroxyacetophenone has been identified as a competitive inhibitor of cytochrome P450 enzymes. This suggests its potential as a modulator of metabolic pathways and as a tool for studying enzyme kinetics. Furthermore, related compounds like 2-bromo-4'-hydroxyacetophenone are known inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in various diseases.[18] Derivatives of 2,4-dihydroxyacetophenone have also been synthesized as potent inhibitors of phosphodiesterase (PDE) enzymes.[19]

Potential Signaling Pathway Modulation

Research on structurally similar compounds provides clues to the potential mechanisms of action of this compound. For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a related marine compound, has been shown to protect cells against oxidative damage via the Nrf2/HO-1 pathway.[9][20] This pathway is a key regulator of the cellular antioxidant response. Another study on the same compound demonstrated its protective effects in myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[4]

Potential Signaling Pathway Involvement:

Caption: Potential signaling pathways modulated by the compound.

Section 4: Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.[1][21] A reversed-phase HPLC method would be the most suitable approach.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, for better peak shape)[5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (likely around 280 nm)[21] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Workflow for HPLC Method Validation:

Caption: HPLC method validation workflow.

A full validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[22]

Other Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, although derivatization may be required to increase its volatility.[21]

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of synthesis reactions and for preliminary purity assessment.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of more complex molecules. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related compounds suggests promising avenues for its application in drug discovery, particularly in the areas of antioxidant and enzyme-inhibitory therapies. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

- Hyun, J. H., Kang, J. I., Lee, J. H., & Hyun, J. W. (2014). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 12(9), 4846–4861. [Link]

- Frontiers.

- SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. [Link]

- Wikipedia. Fries rearrangement. [Link]

- Organic Chemistry Portal. Fries Rearrangement. [Link]

- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29591-29630. [Link]

- ResearchGate.

- SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

- Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

- Scribd.

- MDPI.

- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

- Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

- Alliance Bio. 3'-Bromo-4'-hydroxyacetophenone, min 98%, 1 gram. [Link]

- Cao, D., Wang, Y., Li, W., Ji, J., Guo, J., Zhang, D., & Liu, J. (2020). 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway. Experimental and Therapeutic Medicine, 20(6), 211. [Link]

- Organic & Biomolecular Chemistry. Friedel–Crafts alkylation with α-bromoarylacetates for the preparation of enantioenriched 2,2-diarylethanols. [Link]

- Rios, M. Y., León-Rivera, I., & Aguilar-Guadarrama, A. B. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8409. [Link]

- ACS Omega. 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1836-06-2 [sigmaaldrich.com]

- 4. This compound | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [sigmaaldrich.com]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Friedel–Crafts alkylation with α-bromoarylacetates for the preparation of enantioenriched 2,2-diarylethanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2491-38-5 CAS Manufactory [m.chemicalbook.com]

- 19. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scribd.com [scribd.com]

"1-(3-Bromo-4-hydroxyphenyl)ethanone" molecular structure and weight

An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. As a member of the substituted acetophenone family, its unique arrangement of functional groups—a hydroxyl group, a bromine atom, and an acetyl group on a benzene ring—renders it a versatile building block for constructing more complex molecular architectures. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, where precise control over substituent patterns is crucial for tuning physicochemical and biological properties.

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's core molecular structure and physicochemical properties, provides a detailed, field-tested protocol for its synthesis, explores its chemical reactivity and potential applications, and outlines essential safety and handling procedures. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Section 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the identity, structure, and key physicochemical data for this compound.

Chemical Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[1][2] |

| CAS Number | 1836-06-2[1][2] |

| Molecular Formula | C₈H₇BrO₂[1][2] |

| InChI Key | LEXAYGVHWYOOAB-UHFFFAOYSA-N[1] |

Molecular Structure and Weight

The molecular structure of this compound features a phenyl ring substituted with three key functional groups. The spatial and electronic interplay between the activating hydroxyl group, the deactivating acetyl group, and the electronegative bromine atom dictates the molecule's reactivity.

Caption: 2D representation of this compound.

Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Weight | 215.04 g/mol | [1] |

| Monoisotopic Mass | 213.96294 Da | [1][3] |

| Physical Form | Solid | |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2] |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of 4'-hydroxyacetophenone. This section provides the mechanistic reasoning and a detailed experimental protocol.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring.

-

Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack.

-

Acetyl (-COCH₃) Group: A moderately deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In 4'-hydroxyacetophenone, the para position is blocked. The two available ortho positions to the hydroxyl group are also meta to the acetyl group. Therefore, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming bromine electrophile to one of these positions, resulting in the desired product.

Caption: Synthetic pathways from a building block to lead compounds.

Section 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed. [1] H315: Causes skin irritation. [1] H319: Causes serious eye irritation. [1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a chemical compound of significant value to the scientific research community. Its well-defined molecular structure, predictable reactivity, and accessibility through straightforward synthesis make it an ideal starting material and intermediate for a wide range of applications, particularly in the synthesis of novel compounds for drug discovery. This guide has provided the essential technical information—from its fundamental properties and synthesis to its potential applications and safety protocols—to empower researchers to utilize this versatile molecule effectively and safely in their endeavors.

References

- This compound | C8H7BrO2 | CID 608094.

- Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. PrepChem.com. [Link]

- Ethanone, 1-(3-bromo-4-hydroxyphenyl)-. SpectraBase. [Link]

- Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-4-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For a molecule like 1-(3-Bromo-4-hydroxyphenyl)ethanone, a substituted phenolic compound, understanding its behavior in various solvents is paramount for successful formulation, reaction optimization, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights based on its molecular structure and a detailed experimental protocol for its empirical determination. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound—possessing a polar phenolic hydroxyl group, a moderately polar ketone group, a bromine atom, and an aromatic ring—suggests a nuanced solubility profile across different solvent classes.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents such as water and alcohols.[1]

-

Ethanone (-C(O)CH₃) Group: The carbonyl group is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Bromine (-Br) Atom: The presence of a halogen atom increases the molecular weight and polarizability of the molecule, which can influence van der Waals interactions.

-

Aromatic Ring: The phenyl ring is largely nonpolar and will favor interactions with nonpolar solvents through π-stacking and van der Waals forces.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functional groups.[1]

-

Moderate to Good Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding.[1]

-

Limited Solubility: In nonpolar solvents like hexane and toluene, as the polar functional groups will hinder dissolution.

-

pH-Dependent Aqueous Solubility: The phenolic hydroxyl group is weakly acidic. Therefore, in aqueous solutions with a pH above the pKa of the phenol, the compound will deprotonate to form a more polar and thus more water-soluble phenoxide salt.[2]

Quantitative and Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Hydrogen bonding potential is offset by the nonpolar aromatic ring and bromine atom. |

| Methanol | Soluble | Good hydrogen bonding and solvation of the polar groups. | |

| Ethanol | Soluble | Similar to methanol, with a slight decrease in polarity. | |

| Isopropanol | Moderately Soluble | Lower polarity compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong hydrogen bond acceptor and highly polar, capable of solvating a wide range of compounds.[3] |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO in its solvating properties. | |

| Acetone | Soluble | A good balance of polarity to interact with the different parts of the molecule. | |

| Ethyl Acetate | Moderately Soluble | Less polar than acetone, but still capable of some favorable interactions. | |

| Nonpolar | Dichloromethane | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Chloroform | Sparingly Soluble | Similar to dichloromethane. | |

| Toluene | Insoluble | The nonpolar nature of the solvent is not conducive to solvating the polar functional groups. | |

| Hexane | Insoluble | Highly nonpolar, offering no favorable interactions with the polar parts of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[4]

Safety Precautions:

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Step-by-Step Experimental Workflow:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution samples using a suitable analytical technique (HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated samples.

-

Data Interpretation:

The concentration of this compound in the filtered saturated solution represents its thermodynamic solubility in that specific solvent at the experimental temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive analysis of the solubility of this compound, combining theoretical predictions with a practical, validated experimental protocol. A thorough understanding of its solubility in a diverse range of solvents is indispensable for its effective application in research and development. The provided step-by-step methodology for the shake-flask method offers a reliable means to generate accurate and reproducible solubility data. For drug development professionals, this information is critical for formulation design and for ensuring bioavailability. For chemists, it is essential for optimizing reaction conditions and purification strategies. Future work could involve the systematic determination of the solubility of this compound at various temperatures to establish a complete thermodynamic profile.

References

- ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution? [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Pudukulathan, Z. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- University of Toronto.

- University of California, Davis. Solubility of Organic & Inorganic Compounds. [Link]

- Semantic Scholar.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- Chemistry Steps. Solubility of Organic Compounds. [Link]

- ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]

- University of California, Riverside. Classification of organic compounds By solubility. [Link]

- Coursera. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

- Solubility of Things. 4'-Hydroxyacetophenone. [Link]

- National Center for Biotechnology Information.

- ResearchGate. Structures of phenolic compounds extracted in this work. [Link]

- PubChem. This compound. [Link]

- ChemBK. 1-(3-BroMo-4-Methylphenyl)ethanone. [Link]

- National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

- SpectraBase. Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChemLite. This compound (C8H7BrO2). [Link]

- PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. [Link]

- FooDB. Showing Compound 4'-Hydroxyacetophenone (FDB010503). [Link]

- PubChem. 1-(3-Bromo-4-isopropoxyphenyl)-1-bromo acetone. [Link]

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

- PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. [Link]

- Oakwood Chemical. 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethanone, 95% Purity, C9H9BrO2, 1 gram. [Link]

- Wikipedia. 1-Bromohexane. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1836-06-2 [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

"1-(3-Bromo-4-hydroxyphenyl)ethanone" safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromo-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is a substituted acetophenone, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, featuring a reactive ketone and a substituted phenolic ring, makes it a valuable building block. However, these same chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required to work safely with this compound in a laboratory setting. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

GHS Classification:

The compound is classified with the signal word "Warning" and the GHS07 pictogram, indicating that it can cause less severe, but nonetheless significant, health effects.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |

Toxicological Insights:

-

Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion of a relatively small quantity of the substance can cause adverse health effects. The brominated phenolic structure can interfere with biological processes, leading to systemic toxicity.

-

Skin and Eye Irritation (H315 & H319): As a substituted phenol, the compound is acidic and can denature proteins upon contact, leading to irritation.[1] Prolonged contact with the skin can cause redness and discomfort, while contact with the eyes can result in serious irritation and potential damage.[1][3]

-

Respiratory Irritation (H335): The compound is a solid, but if it becomes airborne as a fine dust, it can irritate the mucous membranes of the respiratory tract upon inhalation.[1][3][4] This is a common hazard for many powdered organic compounds.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is critical for two reasons:

-

Containment: It prevents the inhalation of any fine dust that may be generated during weighing or transfer.

-

Ventilation: It ensures that any potential vapors are safely exhausted from the work area.[6]

Always ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is dictated by the hazards identified in Section 1. The goal is to create a complete barrier between the researcher and the chemical.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[2][7] If there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[9]

-

Lab Coat: A standard laboratory coat should be worn and kept fully fastened. For tasks with a higher risk of spillage, impervious or flame-resistant clothing may be appropriate.[2][7]

-

-

Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are insufficient, or if cleaning up a large spill outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.[9][10] Use of respirators requires prior training and fit-testing.[11]

Caption: PPE selection workflow based on the use of engineering controls.

Section 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount for preventing accidents.

Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

-

Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, weigh the material directly into the reaction vessel.

-

Housekeeping: Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it as chemical waste. Do not dry-sweep, as this can create dust clouds.

-

Post-Handling: After use, wash hands and forearms thoroughly with soap and water, even after removing gloves.[6]

Storage Protocol:

-

Container: Keep the compound in a tightly closed, clearly labeled container.[3][4]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12]

-

Security: The container should be stored in a locked cabinet or area to restrict access to authorized personnel only.[2][3][10]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[13]

First-Aid Measures:

-

In case of Inhalation: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][3]

-

In case of Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical advice.[2][7]

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[3]

-

In case of Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water and then have the person drink one or two glasses of water.[3] Seek immediate medical attention.[2][7]

Accidental Release Measures (Spill Cleanup):

The response to a spill depends on its size and location.

-

Alert & Evacuate: Immediately alert others in the vicinity. For a large spill, evacuate the area.[5][11]

-

Assess & Secure: If the spill is small and contained within a fume hood, trained personnel may clean it up. For larger spills or any spill outside a hood, call emergency responders.[5][13] Control all ignition sources.[11]

-

Contain: Prevent the spill from spreading or entering drains.[3][11]

-

Clean Up:

-

Decontaminate: Clean the spill area thoroughly with soap and water.[5]

-

Dispose: Seal the container with the spill debris and dispose of it as hazardous chemical waste.[11]

Caption: Emergency response workflow for a chemical spill.

Section 5: Disposal Considerations

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.[9]

-

Do not mix with other waste streams unless explicitly permitted.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][6]

Conclusion

This compound is a valuable synthetic intermediate, but its safe use hinges on a disciplined and informed approach to laboratory safety. By understanding its specific hazards—oral toxicity, irritation, and potential for respiratory irritation—and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks. Preparedness for emergencies, including knowledge of first-aid and spill cleanup protocols, completes the framework for safe and successful scientific work.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Loba Chemie. (2022). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet.

- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol and Phenol Containing Solutions.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- BromAid. (n.d.). GUIDANCE AT THE SCENE OF AN INCIDENT.

- Carl Roth. (n.d.). Safety Data Sheet: Acetophenone.

Sources

- 1. This compound | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. lobachemie.com [lobachemie.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com [carlroth.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. geneseo.edu [geneseo.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

"1-(3-Bromo-4-hydroxyphenyl)ethanone" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 1-(3-Bromo-4-hydroxyphenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, halogenated phenols have garnered significant attention for their enhanced biological activities. This technical guide provides a comprehensive exploration of this compound, a brominated acetophenone derivative. While direct studies on this specific molecule are nascent, this paper synthesizes data from closely related bromophenol analogues to build a robust profile of its potential biological activities. We delve into its promising anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting relevant in vitro and in vivo data, and providing detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: The Chemical and Biological Context

This compound (CAS No: 1836-06-2) is an aromatic ketone with the molecular formula C₈H₇BrO₂.[1][2][3] Its structure is characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a bromine atom. This unique combination of functional groups suggests a high potential for diverse biological interactions.

-

Phenolic Hydroxyl Group: Phenolic compounds are well-established as potent antioxidants and modulators of various cellular signaling pathways.[4] The hydroxyl group can donate a hydrogen atom to neutralize free radicals and can participate in hydrogen bonding with biological targets.

-

Bromine Atom: The introduction of a halogen, such as bromine, into a pharmacophore is a common strategy in drug design.[5][6] Halogenation can significantly enhance a molecule's lipophilicity, improving its ability to cross biological membranes.[5][7] Furthermore, the bromine atom can form "halogen bonds," a type of non-covalent interaction with electron-donating atoms in protein binding pockets, which can increase ligand affinity and selectivity.[6][7][8]

Given this structural framework, this compound stands as a compelling candidate for investigation across multiple therapeutic areas.

Anticancer Potential: A Multi-Mechanistic Approach

Derivatives of bromophenol have demonstrated significant potential as a novel class of anticancer agents.[4] Their efficacy stems from the ability to trigger cancer cell death and halt proliferation through several distinct mechanisms.

Primary Mechanisms of Action

2.1.1. Induction of ROS-Mediated Apoptosis

A primary mechanism by which bromophenol hybrids exert their anticancer effects is through the induction of apoptosis, or programmed cell death, mediated by Reactive Oxygen Species (ROS).[9][10] Healthy cells maintain a balance of ROS, but many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. Bromophenol derivatives can exploit this vulnerability.

The proposed pathway is as follows:

-

The compound induces a surge in intracellular ROS levels within cancer cells.[9][10]

-

This oxidative stress triggers the mitochondrial apoptotic pathway.

-

The expression of the anti-apoptotic protein Bcl-2 is suppressed.[9][10]

-

The reduction in Bcl-2 leads to the activation of executioner caspases, such as caspase-3, and Poly (ADP-ribose) polymerase (PARP).[9][10]

-

This cascade culminates in DNA fragmentation and the morphological changes characteristic of apoptosis.[9][10]

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

2.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[4] Studies have shown that promising candidate compounds can cause cells to accumulate in the G0/G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase and thus inhibiting division.[9][10][11]

2.1.3. Tubulin Polymerization Inhibition

Microtubules are critical components of the cellular cytoskeleton, essential for cell division. They are a well-validated target for anticancer drugs. Some brominated compounds have been shown to inhibit tubulin polymerization at micromolar concentrations, disrupting the microtubule network and leading to cell cycle arrest at the G2/M phase, followed by apoptosis.[4]

Cytotoxicity Data

The cytotoxic activity of bromophenol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromophenol Hybrid (17a) | A549 (Lung) | 5.21 | [Marine Drugs, 2017][9] |

| Bromophenol Hybrid (17a) | Bel7402 (Liver) | 7.35 | [Marine Drugs, 2017][9] |

| Bromophenol Hybrid (17a) | HepG2 (Liver) | 11.24 | [Marine Drugs, 2017][9] |

| Bromophenol Hybrid (17a) | HCT116 (Colon) | 9.13 | [Marine Drugs, 2017][9] |

| Silyl Furan-2(5H)-one (3b) | HCT-116 (Colon) | 7.3-21.3 | [MDPI, 2018][12] |

| 1,3,4-Thiadiazole (SCT-4) | MCF-7 (Breast) | ~74% viability at 100µM | [MDPI, 2022][13] |

Table 1: Cytotoxic activity of selected bromophenol derivatives and related compounds against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial and Antibiofilm Activity

Bromophenols, particularly those derived from marine sources, have demonstrated significant pharmacological activities, including antimicrobial properties.[14] They represent a promising avenue for combating drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The antibacterial action of bromophenols appears to be multifaceted. Studies suggest that in addition to direct bactericidal or bacteriostatic effects, these compounds can disrupt key virulence pathways.

-

Biofilm Inhibition: A key finding is the ability of bromophenol derivatives to inhibit the formation of biofilms.[14] Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to conventional antibiotics. By preventing biofilm formation, these compounds can render bacteria more susceptible to treatment.

-

Quorum Sensing Disruption: The formation of biofilms and other virulence factors are often regulated by a cell-to-cell communication system called quorum sensing. Some brominated compounds are thought to interfere with these signaling pathways, thereby attenuating bacterial virulence.[14]

Antibacterial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 12 | [PMC, 2024][14] |

| 3-bromo-2,6-dihydroxyacetophenone | P. aeruginosa | 780 | [PMC, 2024][14] |

| Thiosemicarbazone derivative | E. coli | Good Activity | [CORE, 2017][15] |

| Thiosemicarbazone derivative | K. pneumoniae | Good Activity | [CORE, 2017][15] |

Table 2: Antibacterial activity of selected bromophenol derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anti-Inflammatory Properties

Inflammation is a protective response, but chronic inflammation contributes to numerous diseases.[16] Natural products, including bromophenols isolated from marine algae, are a rich source of anti-inflammatory agents.[17]

Mechanism of Action

The anti-inflammatory effects of related bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), are primarily attributed to their ability to modulate key inflammatory signaling pathways.[17]

-

MAPK and NF-κB Pathway Suppression: These compounds can downregulate the expression of inflammatory mediators by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways.[17]

-

Cytokine and Chemokine Reduction: By suppressing these pathways, the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., RANTES, TARC) is significantly reduced.[17]

-

Antioxidant Effects: The anti-inflammatory action is often coupled with strong antioxidant activity. By scavenging ROS, these compounds can reduce the oxidative stress that perpetuates the inflammatory cycle.[17][18]

In Vivo Anti-Inflammatory Data

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. Derivatives of phenylurea and pyrazole have shown significant activity in this model.[19][20]

| Compound Type | Dose | Inhibition of Edema (%) | Reference |

| 1,3-bis(p-hydroxyphenyl)urea | 50, 100, 200 mg/kg | Comparable to Diclofenac | [JPR, 2022][20] |

| N-acetylpyrazole derivative | Not specified | Comparable to Indomethacin | [Hindawi, 2014][19] |

Table 3: In vivo anti-inflammatory activity of related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model to screen for acute anti-inflammatory activity.[19]

-

Animal Grouping: Divide rats (e.g., Wistar) into groups of six.

-